molecular formula C11H17P B13959120 Phosphine, (1,1-dimethylethyl)(phenylmethyl)- CAS No. 56522-08-8

Phosphine, (1,1-dimethylethyl)(phenylmethyl)-

Cat. No.: B13959120
CAS No.: 56522-08-8
M. Wt: 180.23 g/mol
InChI Key: YJEABEIGUIVJSZ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a phosphine group bonded to a tert-butyl group and a benzyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, (1,1-dimethylethyl)(phenylmethyl)- can be synthesized through several methods. One common method involves the reaction of tert-butylphosphine with benzyl chloride under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of phosphine, (1,1-dimethylethyl)(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1,1-dimethylethyl)(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phosphine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds with various functional groups.

Scientific Research Applications

Phosphine, (1,1-dimethylethyl)(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can form complexes with transition metals, which are useful in catalytic processes.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphine, (1,1-dimethylethyl)(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, (1,1-dimethylethyl)(phenylmethyl)- is unique due to the presence of both a tert-butyl group and a benzyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with metal ions, making it valuable in specific catalytic applications.

Properties

CAS No.

56522-08-8

Molecular Formula

C11H17P

Molecular Weight

180.23 g/mol

IUPAC Name

benzyl(tert-butyl)phosphane

InChI

InChI=1S/C11H17P/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

YJEABEIGUIVJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PCC1=CC=CC=C1

Origin of Product

United States

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